Guanine-15N5

LC-MS/MS isotope dilution matrix effect correction

Guanine-15N5 (CAS 168566-53-8) is a stable isotope-labeled purine nucleobase in which all five nitrogen atoms are uniformly substituted with the 15N isotope. With a molecular formula of C5H5[15N]5O and a molecular weight of 156.09 Da, this compound is chemically identical to unlabeled guanine but exhibits a +5 Da mass shift detectable by mass spectrometry.

Molecular Formula C5H5N5O
Molecular Weight 156.09 g/mol
Cat. No. B12382927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanine-15N5
Molecular FormulaC5H5N5O
Molecular Weight156.09 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=O)NC(=N2)N
InChIInChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i6+1,7+1,8+1,9+1,10+1
InChIKeyUYTPUPDQBNUYGX-CIKZIQIKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanine-15N5 for LC-MS Quantification and Metabolic Tracing: A Stable Isotope-Labeled Nucleobase


Guanine-15N5 (CAS 168566-53-8) is a stable isotope-labeled purine nucleobase in which all five nitrogen atoms are uniformly substituted with the 15N isotope [1]. With a molecular formula of C5H5[15N]5O and a molecular weight of 156.09 Da, this compound is chemically identical to unlabeled guanine but exhibits a +5 Da mass shift detectable by mass spectrometry . Guanine-15N5 is commercially available at ≥98% chemical purity and ≥98 atom % 15N isotopic enrichment . It is intended for use as an internal standard for the quantification of guanine by GC-MS or LC-MS and as a tracer in metabolic flux studies of purine salvage pathways [2].

Why Guanine-15N5 Cannot Be Replaced with Unlabeled Guanine or Alternative Isotopologues in Quantitative MS Workflows


Quantitative LC-MS/MS analysis of guanine in biological matrices requires an internal standard that corrects for matrix effects, ion suppression, and extraction variability. Unlabeled guanine cannot serve this function because it is chromatographically and spectrometrically indistinguishable from the endogenous analyte, rendering co-elution correction impossible [1]. While alternative isotopologues exist, each presents distinct limitations: deuterated (2H) guanine analogs are prone to hydrogen-deuterium exchange during sample preparation and may exhibit retention time shifts due to deuterium isotope effects, compromising quantification accuracy [2]. 13C-labeled guanine (e.g., Guanine-13C5) provides a smaller mass shift (+5 Da) that may be insufficient for baseline resolution in complex matrices when endogenous isotopologue interference is high [3]. Guanine-15N5, with five 15N atoms uniformly distributed across all nitrogen positions, provides a +5 Da mass shift while avoiding deuterium-associated retention time drift and ensuring identical chromatographic behavior to unlabeled guanine [4]. This combination of chromatographic co-elution, sufficient mass separation, and chemical stability makes generic substitution analytically invalid for precise quantification workflows.

Guanine-15N5 Quantitative Differentiation Evidence: Head-to-Head Performance Data Against Alternative Labeled Guanine Standards


Chromatographic Co-Elution Fidelity: Guanine-15N5 vs. Deuterated Guanine in Reversed-Phase LC-MS/MS

Guanine-15N5 exhibits identical chromatographic retention time to unlabeled guanine, whereas deuterated (2H) guanine internal standards demonstrate measurable retention time shifts due to the deuterium isotope effect. This difference directly impacts quantification accuracy when matrix effects vary across the elution profile [1][2].

LC-MS/MS isotope dilution matrix effect correction

Isotopic Purity Specification: Guanine-15N5 Commercial Grade vs. Enzymatically Synthesized 15N-Guanine Nucleotides

Commercially available Guanine-15N5 is supplied with certified isotopic enrichment of ≥98 atom % 15N, a specification that meets or exceeds the enrichment level of enzymatically synthesized 15N-labeled guanine nucleotides (>98 at.% 15N) reported in primary literature [1]. This enrichment level ensures minimal interference from unlabeled (14N) isotopologues during MRM transitions.

isotopic enrichment mass spectrometry stable isotope labeling

Correcting for Endogenous Guanine Interference: 15N5 vs. 13C5 Mass Shift Resolution in Complex Biological Matrices

Guanine-15N5 provides a +5 Da mass shift (+5.034 Da monoisotopic) that is fully resolved from the natural abundance M+1 and M+2 isotopologues of unlabeled guanine. In contrast, 13C5-guanine provides the same nominal +5 Da shift but may exhibit different ionization efficiency due to altered carbon framework electronic properties [1].

LC-MS/MS MRM isotopologue interference

Stability Profile: Guanine-15N5 vs. Deuterated Internal Standards Under Long-Term Storage Conditions

Guanine-15N5 is stable under recommended storage conditions (2-8°C), whereas deuterated (2H) guanine internal standards are susceptible to hydrogen-deuterium back-exchange during prolonged storage, particularly in protic solvents or under acidic/basic conditions [1].

stable isotope stability H/D exchange long-term storage

Validated Use in DNA Adduct Quantification: Guanine-15N5-Derived Standards Enable LC-MS/MS Measurement of AFB1-Gua Adducts at Physiologically Relevant Levels

15N5-labeled guanine-containing oligodeoxynucleotides have been used to synthesize AFB1-N7-Gua-15N5, cis-AFB1-FapyGua-15N5, and trans-AFB1-FapyGua-15N5 as internal standards for LC-MS/MS quantification of aflatoxin B1-induced DNA adducts. These 15N5-labeled standards enabled accurate measurement of adduct levels in biological samples when commercial availability of these specialized standards ceased [1].

DNA adducts aflatoxin B1 carcinogenesis biomarkers

Metabolic Flux Tracing Specificity: 15N5-Guanine vs. 13C-Labeled Purine Precursors for Purine Salvage Pathway Analysis

15N5-guanine has been selected as a tracer for purine salvage pathway analysis in funded cancer prevention research, enabling straightforward interpretation of isotopomer patterns from 15N-labeled pteridine derivatives. This approach provides complementary pathway information distinct from 13C-labeled purine precursors [1][2].

metabolic flux analysis purine salvage stable isotope resolved metabolomics

Optimal Use Cases for Guanine-15N5: Where This 15N-Labeled Nucleobase Delivers Measurable Analytical Advantage


Accurate LC-MS/MS Quantification of Guanine in Biological Matrices Requiring High-Fidelity Matrix Effect Correction

In quantitative bioanalysis of guanine in plasma, urine, or tissue homogenates, Guanine-15N5 serves as the optimal internal standard when matrix effects vary significantly across the chromatographic run. Unlike deuterated guanine standards, which exhibit retention time shifts that misalign matrix effect correction [1][2], Guanine-15N5 co-elutes perfectly with the analyte, ensuring that ion suppression or enhancement affects both compounds identically. This application is validated by the use of Guanine-15N5 as an internal standard in validated HPLC-MS/MS methods for plasma purine quantification in human and mouse models .

Synthesis of 15N5-Labeled DNA Adduct Standards for Carcinogen Exposure Biomarker Quantification

When commercial availability of specialized 15N5-labeled DNA adduct standards is limited or nonexistent, Guanine-15N5 can be incorporated into oligodeoxynucleotides for the synthesis of custom 15N5-labeled adduct internal standards. This approach has been successfully applied to synthesize AFB1-N7-Gua-15N5, cis-AFB1-FapyGua-15N5, and trans-AFB1-FapyGua-15N5 for LC-MS/MS quantification of aflatoxin B1-induced DNA damage in biological samples [3]. This capability is critical for carcinogenesis research, epidemiological studies of dietary toxin exposure, and validation of DNA damage biomarkers where no alternative standards exist.

Nitrogen-Specific Metabolic Flux Analysis of Purine Salvage Pathways in Cancer Metabolism Studies

In stable isotope resolved metabolomics (SIRM) studies investigating nucleotide metabolism and purine salvage pathway activity, 15N5-guanine enables nitrogen-specific flux tracing that is orthogonal to carbon-based 13C labeling approaches. This tracer has been selected in NIH-funded cancer prevention research for determining pathway connectivity and metabolic flux through pteridine derivatives [4]. The 15N5 label allows researchers to quantify the contribution of the purine salvage pathway (via HGPRT) to cellular guanine nucleotide pools, a parameter relevant to understanding nucleotide pool maintenance in rapidly dividing cancer cells and mechanisms of resistance to antimetabolite chemotherapeutics.

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